Enantiomeric Enrichment via Chiral Resolution: (endo,endo) Isomer Enables >99% ee for S-1452 Intermediate; Diexo Isomer Fails to Provide the Required Substrate
In the patented synthesis of the thromboxane A2 receptor antagonist S‑1452, racemic (endo,endo)-3-aminocarbonyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is reacted with optically active ethylbenzylamine to afford the (1S,2R,3R,4S) or (1R,2S,3R,4S) enantiomer, which after subsequent transformations yields the key intermediate with >99% ee [1]. The diexo counterpart (CAS 105786-39-8) does not appear as a viable substrate in this resolution protocol, indicating that the endo orientation of the carboxamide and amino groups is a prerequisite for diastereomeric salt formation and efficient chiral discrimination [1].
| Evidence Dimension | Enantiomeric excess after chiral resolution |
|---|---|
| Target Compound Data | >99% ee (HPLC) for the resolved (1S,2R,3S,4R)-methyl ester intermediate derived from the (endo,endo) starting material |
| Comparator Or Baseline | Diexo isomer (CAS 105786-39-8): not reported as a competent substrate; chiral resolution protocol not demonstrated |
| Quantified Difference | Achievable enantiopurity: >99% ee for endo,endo route vs. no reported resolution for diexo |
| Conditions | Optical resolution with optically active ethylbenzylamine; HPLC analysis (Crownpak CR(+) or equivalent chiral stationary phase) |
Why This Matters
For procurement decisions, the (endo,endo) isomer is the only demonstrated starting material that enables access to enantiomerically pure S‑1452 intermediates, making it irreplaceable for research groups pursuing thromboxane A2 antagonist development.
- [1] Kuraray Co Ltd. (1994). Bicycloheptane derivative and its production. Japanese Patent JPH06271521A. View Source
